molecular formula C12H15Cl2NO2 B2984786 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride CAS No. 1955540-49-4

5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride

Cat. No. B2984786
CAS RN: 1955540-49-4
M. Wt: 276.16
InChI Key: RSDUJGRZYZSBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride has shown potential applications in various scientific research fields, including:
1. Medicinal Chemistry: The compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Agriculture: The compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their metabolic processes.
3. Materials Science: The compound has been studied for its potential use as a precursor for the synthesis of organic electronic materials. It has been found to have good solubility and stability in various organic solvents.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride varies depending on its application. In medicinal chemistry, the compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In agriculture, the compound inhibits the growth of weeds by interfering with their metabolic processes. In materials science, the compound acts as a precursor for the synthesis of organic electronic materials by undergoing various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride vary depending on its application. In medicinal chemistry, the compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis. In agriculture, the compound has been found to inhibit the growth of weeds. In materials science, the compound has been found to have good solubility and stability in various organic solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride in lab experiments include its potential applications in various scientific research fields, its good solubility and stability in various organic solvents, and its ability to inhibit the growth of cancer cells and weeds. The limitations of using the compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride, including:
1. Medicinal Chemistry: Further research is needed to fully understand the mechanism of action of the compound and its potential applications as an anticancer agent.
2. Agriculture: Further research is needed to determine the optimal dosage and application method for using the compound as a herbicide.
3. Materials Science: Further research is needed to explore the potential applications of the compound as a precursor for the synthesis of organic electronic materials.
4. Toxicology: Further research is needed to determine the potential toxicity of the compound and its effects on human health and the environment.
Conclusion
In conclusion, 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride is a chemical compound that has potential applications in various scientific research fields, including medicinal chemistry, agriculture, and materials science. The compound has been found to inhibit the growth of cancer cells and weeds and has good solubility and stability in various organic solvents. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride involves the reaction of 5-chloro-2-nitroaniline with ethyl oxanecarboxylate in the presence of palladium on carbon as a catalyst. The resulting intermediate product is then reduced with hydrogen gas to obtain the final product in the form of a white crystalline powder.

properties

IUPAC Name

(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8;/h3-4,6,8H,1-2,5,7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDUJGRZYZSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.